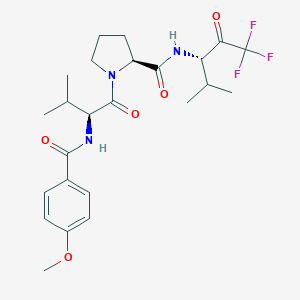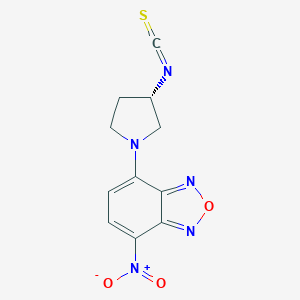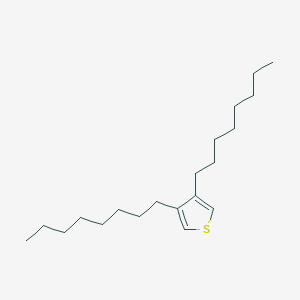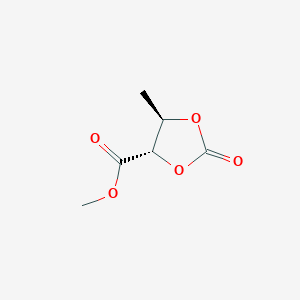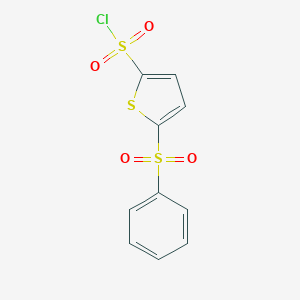
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. The compound has also been shown to have antitumor properties, and may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is that it has been shown to have a high level of stability in various laboratory conditions. This makes it a useful compound for use in experiments. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-. One area of interest is in the development of new drugs based on the compound. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound.
Synthesis Methods
The synthesis of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- involves a series of chemical reactions. The starting material is 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethylpyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, which is then reacted with various reagents to produce the final product. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
164071-31-2 |
|---|---|
Product Name |
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- |
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,6,7-trimethyl-1,5-dioxopyrido[3,4-d]pyridazin-4-yl) acetate |
InChI |
InChI=1S/C12H13N3O4/c1-6-5-8-9(12(18)14(6)3)10(19-7(2)16)13-15(4)11(8)17/h5H,1-4H3 |
InChI Key |
MIYPXMRQKRCNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
Canonical SMILES |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
Other CAS RN |
164071-31-2 |
synonyms |
(4,8,9-trimethyl-5,10-dioxo-3,4,9-triazabicyclo[4.4.0]deca-2,7,11-trie n-2-yl) acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



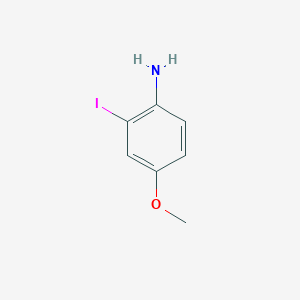
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

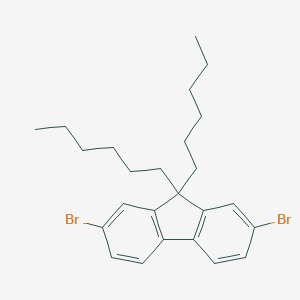
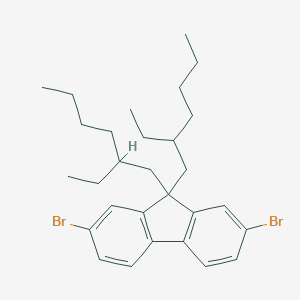
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
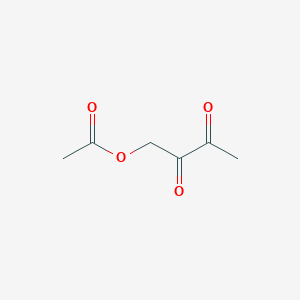
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
